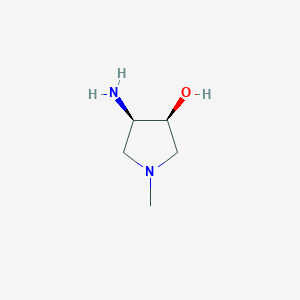
(3S,4R)-4-Amino-1-methylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-Amino-1-methylpyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-Amino-1-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which includes the use of lipase-mediated resolution protocols. This method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another method involves the high-stereoselectivity preparation of (3S,4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate, which can be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired enantiomeric excess and chemical purity.
Analyse Chemischer Reaktionen
Types of Reactions: (3S,4R)-4-Amino-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can lead to various substituted pyrrolidines with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-Amino-1-methylpyrrolidin-3-ol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand for studying enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. In industry, it is used in the production of pharmaceuticals and fine chemicals .
Wirkmechanismus
The mechanism of action of (3S,4R)-4-Amino-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. For example, it can inhibit certain enzymes by forming tight-binding adducts in their active sites, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
(3S,4R)-4-Amino-1-methylpyrrolidin-3-ol can be compared with other similar compounds, such as (3R,4S)-3-methoxy-4-methylaminopyrrolidine and (3S,4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate. These compounds share similar structural features but differ in their functional groups and stereochemistry. The unique combination of an amino group and a hydroxyl group in this compound contributes to its distinct chemical reactivity and biological activity .
List of Similar Compounds
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
- (3S,4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate
- Pyrrolopyrazine derivatives
- Pyrrolidine alkaloids
Eigenschaften
Molekularformel |
C5H12N2O |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(3S,4R)-4-amino-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3,6H2,1H3/t4-,5+/m1/s1 |
InChI-Schlüssel |
CIQOTANLSZEILP-UHNVWZDZSA-N |
Isomerische SMILES |
CN1C[C@H]([C@H](C1)O)N |
Kanonische SMILES |
CN1CC(C(C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


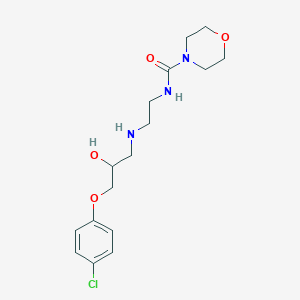
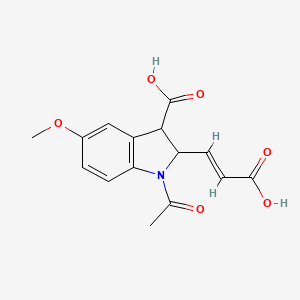


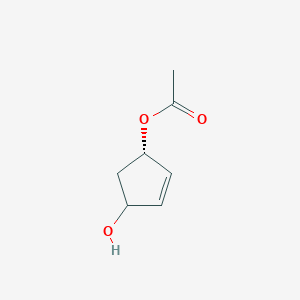

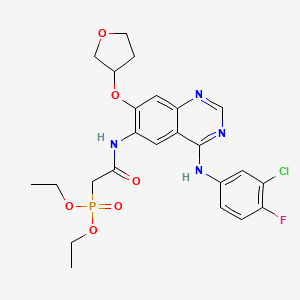
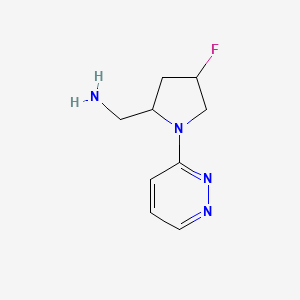
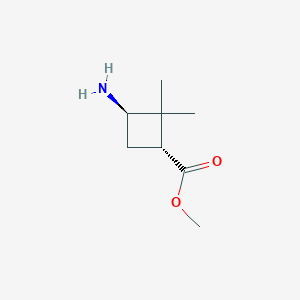
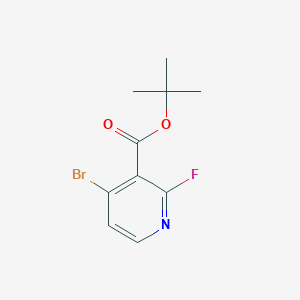
![7-Methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15220667.png)


![3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B15220702.png)
